molecular formula C3H6NNaO4S B579272 Sodium 3-sulfopropanimidate CAS No. 19298-89-6

Sodium 3-sulfopropanimidate

Katalognummer: B579272
CAS-Nummer: 19298-89-6
Molekulargewicht: 175.14 g/mol
InChI-Schlüssel: OWYQKLGWPKAMLR-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium 3-sulfopropanimidate is a chemical compound with the molecular formula C3H6NNaO4S. It is a sodium salt derivative of 2-carbamoylethanesulfonic acid. This compound is known for its applications in various scientific fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of Sodium 3-sulfopropanimidate typically involves the reaction of 2-carbamoylethanesulfonic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the resulting solution is then evaporated to obtain the sodium salt in a crystalline form. The reaction can be represented as follows:

2-Carbamoylethanesulfonic acid+NaOH2-Carbamoylethanesulfonic acid sodium salt+H2O\text{2-Carbamoylethanesulfonic acid} + \text{NaOH} \rightarrow \text{this compound} + \text{H}_2\text{O} 2-Carbamoylethanesulfonic acid+NaOH→2-Carbamoylethanesulfonic acid sodium salt+H2​O

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and filtration to ensure the final product meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

Sodium 3-sulfopropanimidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The sulfonic acid group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5) are employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonic acid compounds.

Wissenschaftliche Forschungsanwendungen

Sodium 3-sulfopropanimidate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in biochemical assays and as a buffer in biological experiments.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Sodium 3-sulfopropanimidate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a buffer, maintaining pH stability in various biochemical reactions. Its sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the activity of enzymes and other proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Mercaptoethanesulfonic acid sodium salt: Similar in structure but contains a thiol group instead of a carbamoyl group.

    Sodium sulfonate: A broader class of compounds with similar sulfonic acid groups but different substituents.

Uniqueness

Sodium 3-sulfopropanimidate is unique due to its specific combination of a carbamoyl group and a sulfonic acid group, which imparts distinct chemical properties and reactivity compared to other sulfonic acid salts. This uniqueness makes it valuable in specialized applications where these properties are advantageous.

Eigenschaften

CAS-Nummer

19298-89-6

Molekularformel

C3H6NNaO4S

Molekulargewicht

175.14 g/mol

IUPAC-Name

sodium;3-amino-3-oxopropane-1-sulfonate

InChI

InChI=1S/C3H7NO4S.Na/c4-3(5)1-2-9(6,7)8;/h1-2H2,(H2,4,5)(H,6,7,8);/q;+1/p-1

InChI-Schlüssel

OWYQKLGWPKAMLR-UHFFFAOYSA-M

SMILES

C(CS(=O)(=O)[O-])C(=O)N.[Na+]

Kanonische SMILES

C(CS(=O)(=O)[O-])C(=O)N.[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.